molecular formula C18H22N2O6 B12335965 Tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12335965
M. Wt: 362.4 g/mol
InChI Key: RWPIXDLVVUVCCZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-nitro-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 6-nitro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22N2O6/c1-17(2,3)26-16(22)19-8-6-18(7-9-19)11-14(21)13-10-12(20(23)24)4-5-15(13)25-18/h4-5,10H,6-9,11H2,1-3H3

InChI Key

RWPIXDLVVUVCCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 6-nitro-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate involves multiple steps, including condensation and cyclization reactions. The preparation typically starts with the formation of the chromane and piperidine rings, followed by their spiro connection. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Tert-butyl 6-nitro-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Recent studies have indicated that compounds similar to tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate exhibit antioxidant properties. These compounds can neutralize free radicals, thus potentially preventing oxidative stress-related diseases. Research into the structure-activity relationship (SAR) of this class of compounds can help identify specific modifications that enhance their antioxidant capabilities.

2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines. Further exploration of this compound in cellular models may reveal its efficacy in treating inflammatory diseases.

3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar spiro compounds indicate that they may possess bactericidal and fungicidal properties. The presence of the nitro group in the structure could enhance these effects, making it a candidate for further pharmacological studies against resistant strains of bacteria.

Biological Research Applications

1. Drug Development
The unique structural features of this compound position it as a promising lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways can be investigated through high-throughput screening assays.

2. Mechanistic Studies
Understanding the mechanism of action of this compound can provide insights into its biological effects. Studies utilizing molecular docking and in vivo models can elucidate how it interacts with specific biological targets, paving the way for targeted therapies.

Material Science Applications

1. Polymer Chemistry
The compound's unique chemical structure allows for potential applications in polymer chemistry as a monomer or additive to enhance material properties such as thermal stability and mechanical strength. Research into its incorporation into polymer matrices could yield materials with improved performance characteristics.

2. Sensor Development
Given its chemical properties, this compound may be explored as a component in sensor technology, particularly for detecting environmental pollutants or biological markers.

Case Studies

Study Focus Findings Implications
Antioxidant ActivityDemonstrated capacity to scavenge free radicalsPotential use in formulations aimed at reducing oxidative stress
Anti-inflammatory EffectsInhibition of TNFα-induced ICAM-1 expressionCould lead to new treatments for chronic inflammatory conditions
Antimicrobial PropertiesEffective against several bacterial strainsPromising candidate for developing new antibiotics

Mechanism of Action

The mechanism of action of tert-butyl 6-nitro-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Biological Activity

Tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS No. 1051383-05-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H22N2O6
  • Molecular Weight : 362.38 g/mol
  • CAS Number : 1051383-05-1
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thus reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes, providing a potential therapeutic avenue for treating inflammatory diseases.
  • Antimicrobial Properties : this compound has demonstrated activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Mechanism/Effect Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokines and inflammatory pathways
AntimicrobialEffective against various bacterial strains
Cytotoxicity in cancer cellsInduces apoptosis in specific cancer cell lines

Case Studies

  • Antioxidant Study : In vitro experiments demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, suggesting a protective role against oxidative damage.
  • Anti-inflammatory Research : A study published in a peer-reviewed journal reported that the compound reduced the expression of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages, highlighting its potential application in treating chronic inflammatory conditions.
  • Antimicrobial Efficacy : Laboratory tests indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the spirochromane-piperidine scaffold. A key step is the introduction of the nitro group at the C6 position of the chromane ring. For example, nitration can be performed using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is introduced early in the synthesis to prevent side reactions. Deprotection steps, such as using trifluoroacetic acid (TFA) in dichloromethane, are critical for isolating intermediates . Structural confirmation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with MS (EI) m/z data confirming molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) per GHS classification . Researchers must:
  • Use respiratory protection (N95 masks) and gloves (nitrile or neoprene) to avoid inhalation or dermal contact.
  • Work in a fume hood with adequate ventilation to minimize aerosol exposure.
  • Store the compound at 2–8°C in a dry environment to prevent degradation .
    Emergency measures include rinsing eyes with water for ≥15 minutes and seeking immediate medical attention for ingestion .

Q. Which analytical techniques are most effective for characterizing the spirocyclic structure?

  • Methodological Answer :
  • X-ray crystallography : Programs like SHELX or ORTEP-III are used to resolve the spirocyclic conformation, with refinement protocols ensuring accuracy in bond angles and torsional strain analysis .
  • 2D NMR (COSY, NOESY) : Distinguishes overlapping proton signals in the chromane and piperidine rings. The spiro carbon (C4) typically shows a distinct 13C^{13}\text{C} NMR peak near 70–80 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₈H₂₃N₂O₅) with ppm-level mass accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the nitro group’s electrophilicity and regioselectivity in reactions like reduction or nucleophilic substitution. Key parameters include:
  • Electrostatic potential maps to identify electron-deficient regions.
  • Transition state analysis for predicting activation barriers in reduction to amines (e.g., using H₂/Pd-C).
    Computational results should be validated experimentally via kinetic studies (e.g., monitoring reaction progress with HPLC) .

Q. What strategies resolve contradictions in reported biological activities of spirochromane-piperidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antitumor vs. antibacterial effects) often arise from:
  • Substituent positioning : The nitro group’s orientation (meta vs. para) impacts hydrogen bonding with target proteins.
  • Purity verification : Impurities >2% (e.g., unreacted intermediates) can skew assay results. Use HPLC with UV/Vis detection (λ = 254 nm) to confirm ≥98% purity .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to enable cross-study comparisons .

Q. How is the compound utilized in structure-activity relationship (SAR) studies for anticancer drug discovery?

  • Methodological Answer : The spirocyclic core serves as a rigid scaffold to optimize pharmacokinetic properties:
  • Nitro group reduction : Converting –NO₂ to –NH₂ enhances solubility and enables conjugation with targeting moieties (e.g., folic acid).
  • Piperidine ring modifications : Introducing methyl groups at C2′ improves blood-brain barrier penetration in glioblastoma models .
  • In vitro screening : Evaluate cytotoxicity against cancer cells (IC₅₀) and compare with non-malignant fibroblasts (e.g., NIH/3T3) to assess selectivity .

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